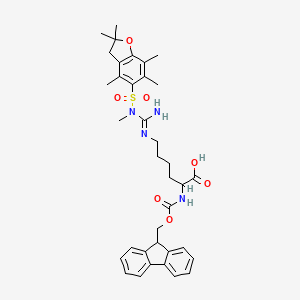
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-HomoArg(Me,pbf)-OH is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the Fmoc group enhances the compound’s hydrophobicity and aromaticity, which can promote the association of building blocks .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me,pbf)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (pbf) groupThe pbf group is then introduced to protect the guanidino group of the homoarginine .
Industrial Production Methods
Industrial production of Fmoc-HomoArg(Me,pbf)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .
化学反応の分析
Types of Reactions
Fmoc-HomoArg(Me,pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-diisopropylcarbodiimide).
Substitution Reactions: Introduction of various functional groups to the side chain.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various electrophiles under basic conditions.
Major Products
The major products formed from these reactions include peptides with the desired sequence and functional groups, as well as deprotected intermediates ready for further coupling reactions .
科学的研究の応用
Chemistry
In chemistry, Fmoc-HomoArg(Me,pbf)-OH is used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it a valuable tool for creating complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-HomoArg(Me,pbf)-OH is used in the development of peptide-based vaccines and diagnostic tools. Its ability to form stable peptide bonds makes it ideal for creating long-lasting therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its hydrophobic and aromatic properties make it suitable for creating materials with specific properties .
作用機序
The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The pbf group protects the guanidino group of the homoarginine, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of peptide structures .
類似化合物との比較
Similar Compounds
Fmoc-Arg(pbf)-OH: Similar to Fmoc-HomoArg(Me,pbf)-OH but with a shorter side chain.
Fmoc-Lys(Boc)-OH: Contains a different protecting group (Boc) and is used for lysine residues.
Fmoc-Orn(Alloc)-OH: Used for ornithine residues with an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
Fmoc-HomoArg(Me,pbf)-OH is unique due to its longer side chain compared to Fmoc-Arg(pbf)-OH, which can provide additional flexibility and functionality in peptide synthesis. The presence of the pbf group also offers enhanced protection for the guanidino group, making it suitable for more complex synthetic applications .
特性
分子式 |
C36H44N4O7S |
|---|---|
分子量 |
676.8 g/mol |
IUPAC名 |
6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42) |
InChIキー |
VNGKBRQOVBZBGA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)
![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
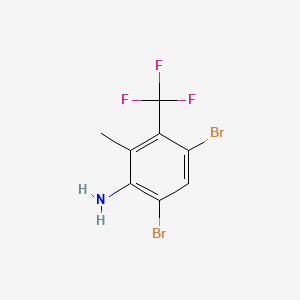


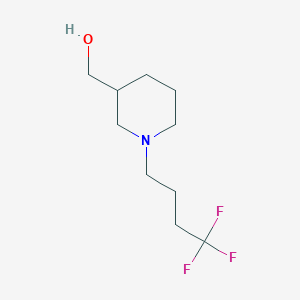
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)
![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)
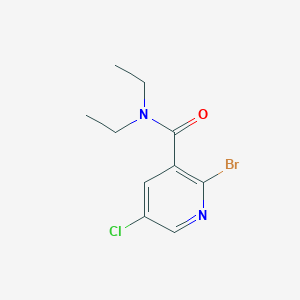
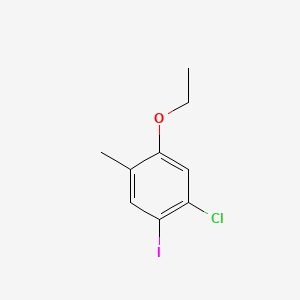

![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)
